molecular formula C20H21N3O3 B11295946 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B11295946
M. Wt: 351.4 g/mol
InChI Key: HOCUMQOJEWOKIR-UHFFFAOYSA-N
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Description

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with a suitable leaving group on the oxadiazole ring.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with an isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce reduced heterocycles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide
  • 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Uniqueness

The uniqueness of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide lies in its specific substitution pattern on the oxadiazole ring and the phenoxy group. This particular arrangement can result in distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C20H21N3O3/c1-13(2)21-18(24)12-25-17-11-7-6-10-16(17)19-22-20(26-23-19)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3,(H,21,24)

InChI Key

HOCUMQOJEWOKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC(C)C

Origin of Product

United States

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